5-Bromo-2-fluoro-3-nitrobenzamide
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Overview
Description
5-Bromo-2-fluoro-3-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, featuring bromine, fluorine, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorobromobenzene to introduce the nitro group, followed by the conversion of the resulting nitro compound to the corresponding benzamide through amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure better control over reaction conditions and product purity. Continuous-flow reactors offer advantages such as enhanced mass and heat transfer rates, which are crucial for handling exothermic reactions like nitration .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Boronic acids or esters with a palladium catalyst and a base.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 5-Bromo-2-fluoro-3-aminobenzamide.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-fluoro-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including molecular receptors and sensors.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups like nitro and fluorine can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzamide: Similar structure but lacks the nitro group.
5-Fluoro-2-nitrobenzamide: Similar structure but lacks the bromine atom.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
5-Bromo-2-fluoro-3-nitrobenzamide is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H4BrFN2O3 |
---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,(H2,10,12) |
InChI Key |
DFMDQRWNPSTXMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
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